1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride
CAS No.: 1262222-62-7
Cat. No.: VC8064332
Molecular Formula: C19H23ClFN3O3
Molecular Weight: 395.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262222-62-7 |
|---|---|
| Molecular Formula | C19H23ClFN3O3 |
| Molecular Weight | 395.9 |
| IUPAC Name | 1-(4-fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C19H22FN3O3.ClH/c1-14-11-18(19(23(24)25)12-17(14)20)22-9-7-21(8-10-22)13-15-3-5-16(26-2)6-4-15;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
| Standard InChI Key | RLARUHJORGJQLV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC=C(C=C3)OC.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC=C(C=C3)OC.Cl |
Introduction
Chemical Structure and Properties
Structural Features
The molecule features a piperazine ring substituted at the 1-position with a 4-fluoro-5-methyl-2-nitrophenyl group and at the 4-position with a (4-methoxyphenyl)methyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in physiological environments . The nitro group () contributes to electron-withdrawing effects, while the methoxy group () offers electron-donating properties, creating a balance that influences reactivity and binding affinity.
Physicochemical Properties
Key properties include:
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Melting Point: Analogous piperazine hydrochlorides exhibit melting points in the range of 272–274°C .
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Solubility: High solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO) is expected due to the ionic hydrochloride form .
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Stability: The nitro and fluorine groups may confer stability under acidic conditions, though oxidative degradation pathways require further study.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Nitroaromatic Formation: Introduction of the nitro group to a fluorinated toluene derivative via nitration, ensuring regioselectivity at the 2-position.
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Piperazine Coupling: Reaction of 4-fluoro-5-methyl-2-nitroaniline with piperazine under nucleophilic aromatic substitution conditions .
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Alkylation: Attachment of the 4-methoxybenzyl group using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization .
Challenges and Solutions
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Regioselectivity: Controlled nitration conditions prevent undesired isomer formation.
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Purification: Column chromatography and recrystallization ensure high purity (>90%) .
Research Findings and Applications
Industrial Relevance
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Medicinal Chemistry: Serves as a building block for anticancer agents, with ongoing patents exploring its use in tyrosine kinase inhibition.
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Material Science: Nitroaromatic components contribute to energetic materials research, though applications here remain exploratory .
Future Directions
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Synthetic Optimization: Developing greener methodologies, such as microwave-assisted synthesis, to reduce reaction times and improve yields.
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Biological Screening: Comprehensive in vitro and in vivo studies to elucidate antimicrobial, anticancer, and CNS activities.
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Structural Analog Development: Modifying the methoxy or nitro groups to enhance selectivity and reduce toxicity .
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Computational Modeling: Using molecular docking to predict interactions with biological targets like β-lactamases or serotonin receptors .
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